molecular formula C22H24N4O3 B11223039 N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

Cat. No.: B11223039
M. Wt: 392.5 g/mol
InChI Key: XJMNSKYCBWZCES-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone.

    Introduction of the Ethylphenyl Group: This step involves the reaction of the quinoxaline derivative with 4-ethylphenylamine under specific conditions.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with N-methylpropanamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential biological activity and can be used in the study of enzyme interactions and cellular processes.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to changes in cellular processes and biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-((2-ethylphenyl)amino)nicotinic acid: This compound has a similar ethylphenyl group but differs in its core structure.

    N-(4-ethylphenyl)-2-{[(4-methoxyphenyl)methyl]amino}acetamide: This compound shares the ethylphenyl group but has different functional groups attached.

Uniqueness

N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide is unique due to its specific combination of functional groups and the quinoxaline core. This combination gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[2-(4-ethylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide

InChI

InChI=1S/C22H24N4O3/c1-4-15-10-12-16(13-11-15)23-19(27)14-26-18-9-7-6-8-17(18)24-21(22(26)29)25(3)20(28)5-2/h6-13H,4-5,14H2,1-3H3,(H,23,27)

InChI Key

XJMNSKYCBWZCES-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(C)C(=O)CC

Origin of Product

United States

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